ent-Prostaglandin E2
ent-Prostaglandin E2
Enzymatically-derived prostaglandin E2 (PGE2) is an optically pure compound whereas PGE2 derived from the free radical-catalyzed peroxidation of arachidonate is a racemic mixture. Ent-PGE2 is the opposite enantiomer of PGE2. Significant amounts of racemic PGE2 (rac-PGE2) are generated in vitro and in vivo in settings of oxidative stress via the isoprostane pathway. A proposed mechanism for the formation of rac-PGE2 involves the base catalyzed equilibration from 15-E2t-isoprostane (8-iso-PGE2), generated from the 15-H2t-isoprostane endoperoxide.
Brand Name:
Vulcanchem
CAS No.:
65085-69-0
VCID:
VC0044597
InChI:
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m1/s1
SMILES:
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
Molecular Formula:
C20H32O5
Molecular Weight:
352.5 g/mol
ent-Prostaglandin E2
CAS No.: 65085-69-0
Reference Standards
VCID: VC0044597
Molecular Formula: C20H32O5
Molecular Weight: 352.5 g/mol
CAS No. | 65085-69-0 |
---|---|
Product Name | ent-Prostaglandin E2 |
Molecular Formula | C20H32O5 |
Molecular Weight | 352.5 g/mol |
IUPAC Name | (Z)-7-[(1S,2S,3S)-3-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid |
Standard InChI | InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m1/s1 |
Standard InChIKey | XEYBRNLFEZDVAW-OBUVHCMGSA-N |
Isomeric SMILES | CCCCC[C@H](/C=C/[C@@H]1[C@H](CC(=O)[C@H]1C/C=C\CCCC(=O)O)O)O |
SMILES | CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Canonical SMILES | CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O |
Description | Enzymatically-derived prostaglandin E2 (PGE2) is an optically pure compound whereas PGE2 derived from the free radical-catalyzed peroxidation of arachidonate is a racemic mixture. Ent-PGE2 is the opposite enantiomer of PGE2. Significant amounts of racemic PGE2 (rac-PGE2) are generated in vitro and in vivo in settings of oxidative stress via the isoprostane pathway. A proposed mechanism for the formation of rac-PGE2 involves the base catalyzed equilibration from 15-E2t-isoprostane (8-iso-PGE2), generated from the 15-H2t-isoprostane endoperoxide. |
Synonyms | ent-PGE2 |
Reference | 1.Gao, L.,Zackert, W.E.,Hasford, J.J., et al. Formation of prostaglandin E2 and prostaglandin D2 via the isoprostane pathway: A mechanism for the generation of bioactive prostaglandins independent of the cyclooxygenase. The Journal of Biological Chemisty |
PubChem Compound | 10247450 |
Last Modified | Nov 11 2021 |
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